

Bio-AMS: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Bio-AMS**

Cat. No.: **B15568280**

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Abstract

Bio-AMS is a potent and selective inhibitor of bacterial biotin protein ligase (BPL), an essential enzyme in *Mycobacterium tuberculosis* (Mtb). By mimicking the natural reaction intermediate, biotinyl-5'-AMP, **Bio-AMS** effectively blocks the biotinylation of acetyl-CoA carboxylase (ACC), a critical step in the fatty acid biosynthesis pathway. This disruption of fatty acid and lipid production leads to potent anti-tubercular activity, including against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. This document provides a comprehensive technical overview of **Bio-AMS**, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.

Introduction

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics with new mechanisms of action.

Bio-AMS represents a promising class of anti-tubercular agents that target the essential fatty acid biosynthesis pathway in *M. tuberculosis*. Its high potency and selectivity for the bacterial enzyme over its human counterpart make it an attractive candidate for further drug development.

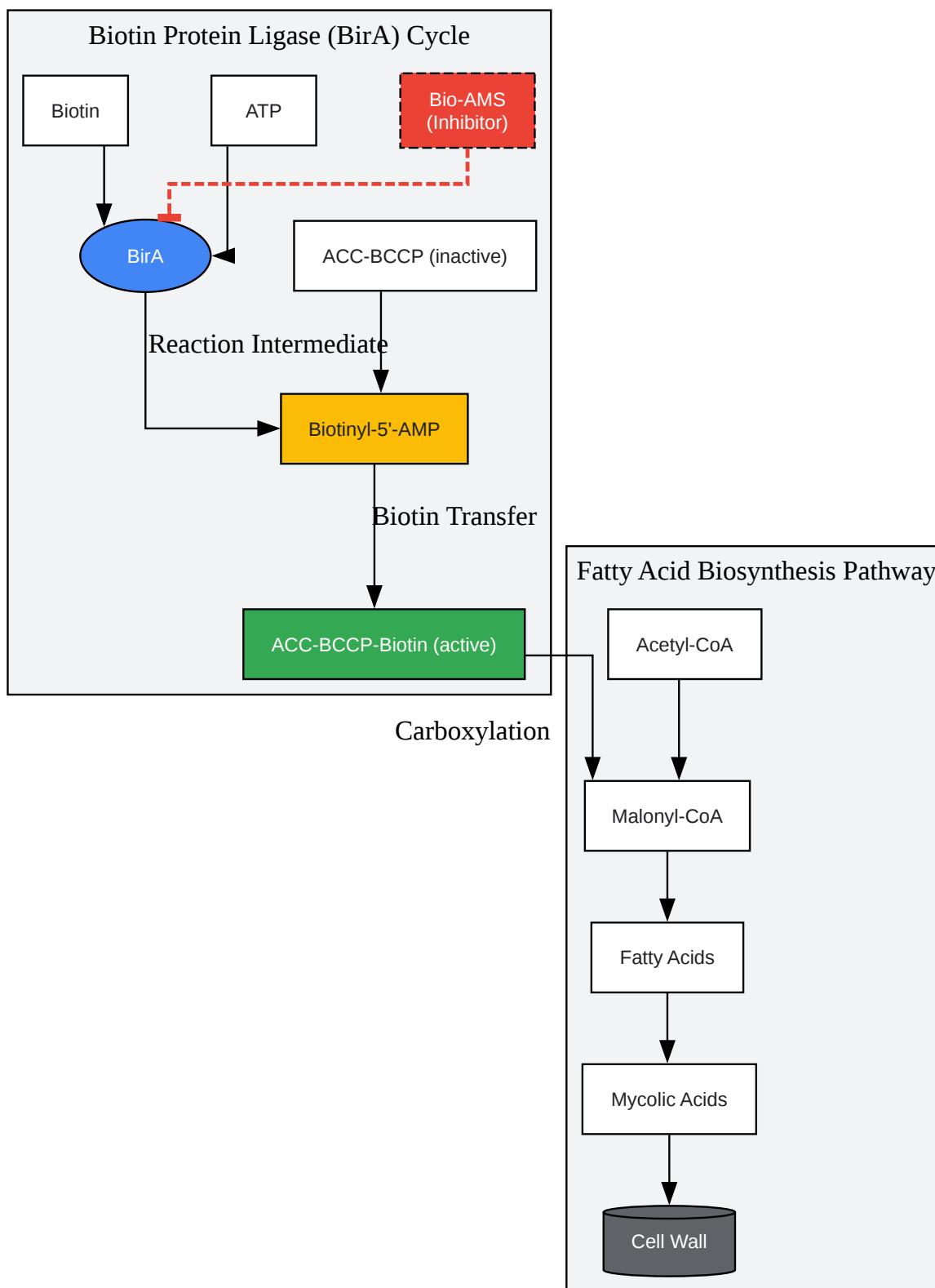
Physicochemical Properties

Property	Value
Molecular Formula	C20H29N9O7S2 [1]
Molecular Weight	571.6 g/mol [1]
Synonyms	1393881-52-1, CHEMBL3140272, 5'-Deoxy-5'-[(5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}sulfamoyl]amino]adenosine [1]

Mechanism of Action

Bio-AMS is a bisubstrate inhibitor that targets biotin protein ligase (BirA).[\[2\]](#) BirA catalyzes the ATP-dependent covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) domain of acetyl-CoA carboxylase (ACC).[\[2\]](#) This biotinylation is essential for the function of ACC, which carboxylates acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[\[2\]](#) **Bio-AMS** mimics the biotinyl-5'-AMP intermediate, binding tightly to the active site of BirA and preventing the completion of the biotinylation reaction.[\[2\]](#) The subsequent inhibition of fatty acid synthesis disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.[\[2\]](#)

Signaling Pathway Diagram



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Caption: Mechanism of **Bio-AMS** inhibition of fatty acid biosynthesis.

Quantitative Data

Table 1: In Vitro Efficacy of Bio-AMS against M. tuberculosis

Parameter	Strain(s)	Value (µM)	Reference
Minimum Inhibitory Concentration (MIC)	MDR and XDR Mtb strains	0.16 - 0.625	[2]
Bactericidal Concentration	Mtb	5	[2]
Synergistic Concentration with Rifampicin & Ethambutol	Mtb	1	[2]

Table 2: Cytotoxicity of Bio-AMS

Cell Line	Parameter	Value (µM)	Reference
HepG2 (Human liver cancer cell line)	IC50	> 100	[3]

Table 3: Pharmacokinetic Parameters of Bio-AMS in a Hollow Fiber Culture System

Parameter	Value (µM)
Cmax (Central Reservoir)	~32
Cmax (Extracapillary Space)	~17
Half-life	9 - 10 hours

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is a synthesized methodology for determining the MIC of **Bio-AMS** against *M. tuberculosis*.

1. Bacterial Culture:

- Grow *M. tuberculosis* H37Rv (or other strains of interest) in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80 to mid-log phase (OD600 of 0.4-0.6).

2. Compound Preparation:

- Prepare a stock solution of **Bio-AMS** in dimethyl sulfoxide (DMSO).
- Perform serial two-fold dilutions of the **Bio-AMS** stock solution in a 96-well microplate using supplemented Middlebrook 7H9 broth to achieve the desired concentration range. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

3. Inoculation:

- Adjust the density of the bacterial culture to a McFarland standard of 0.5.
- Further dilute the bacterial suspension in supplemented Middlebrook 7H9 broth and add to each well of the microplate to achieve a final inoculum of approximately 5×10^5 CFU/mL.
- Include a positive control (bacteria with no drug) and a negative control (broth only).

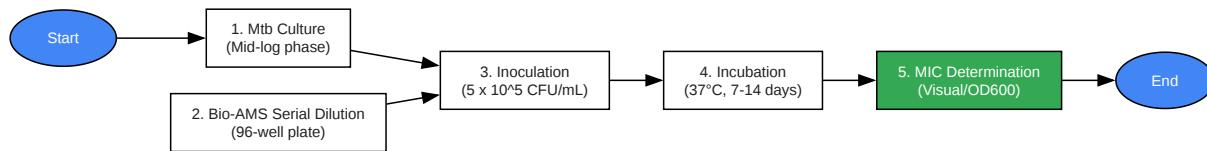
4. Incubation:

- Seal the microplates and incubate at 37°C for 7-14 days.

5. MIC Determination:

- The MIC is defined as the lowest concentration of **Bio-AMS** that results in no visible growth of *M. tuberculosis*. Visual inspection is the primary method, which can be confirmed by measuring the optical density at 600 nm or by using a viability indicator such as resazurin.

Experimental Workflow Diagram



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Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Biotin Protein Ligase (BirA) Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of **Bio-AMS** against BirA.

1. Reagents and Buffers:

- Purified recombinant *M. tuberculosis* BirA enzyme.
- Biotin, ATP, and Magnesium Acetate.
- Substrate peptide (e.g., a 15-mer AviTag peptide).
- Reaction Buffer: 0.5 M bicine buffer, pH 8.3.
- Detection Reagent: A coupled-enzyme system to detect pyrophosphate (PPi) production, or a method to quantify biotinylated peptide.

2. Assay Procedure:

- Prepare a reaction mixture containing the reaction buffer, ATP, MgOAc, and the substrate peptide in a 96-well plate.
- Add varying concentrations of **Bio-AMS** (or DMSO for control) to the wells and pre-incubate with the BirA enzyme for a defined period (e.g., 15 minutes) at room temperature.
- Initiate the reaction by adding biotin to the mixture.
- Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

3. Detection and Analysis:

- Stop the reaction (e.g., by adding EDTA).
- Measure the amount of biotinylated peptide or the product of the coupled-enzyme reaction (e.g., change in absorbance or fluorescence).
- Calculate the percentage of inhibition for each **Bio-AMS** concentration relative to the DMSO control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Bio-AMS is a well-characterized inhibitor of *M. tuberculosis* biotin protein ligase with potent in vitro activity against both drug-sensitive and drug-resistant strains. Its specific mechanism of action, targeting a crucial step in fatty acid biosynthesis, provides a strong rationale for its further development as a novel anti-tubercular agent. The data and protocols presented in this guide offer a valuable resource for researchers in the field of tuberculosis drug discovery and development.

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